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Photoresist Formulations

Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug

development professionals on the formulation and processing of SU-8 photoresist incorporating

Tri-p-tolylsulfonium trifluoromethanesulfonate as the photoacid generator (PAG). We will

delve into the fundamental chemical mechanisms, provide detailed, field-tested protocols, and

discuss the critical parameters that govern the successful fabrication of high-aspect-ratio

microstructures.

Foundational Principles: The Role of Tri-p-
tolylsulfonium Trifluoromethanesulfonate in SU-8
SU-8 is an epoxy-based, negative-tone photoresist renowned for its ability to form thick layers

(from micrometers to millimeters) with high aspect ratios, making it a cornerstone material for

MEMS, microfluidics, and as a structural material in biomedical devices.[1][2][3][4] Its

functionality hinges on a chemically amplified mechanism, which is initiated by a Photoacid

Generator (PAG).[1][5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b161128?utm_src=pdf-interest
https://www.benchchem.com/product/b161128?utm_src=pdf-body
https://www.benchchem.com/product/b161128?utm_src=pdf-body
https://www.benchchem.com/product/b161128?utm_src=pdf-body
https://www.benchchem.com/product/b161128?utm_src=pdf-body
https://en.wikipedia.org/wiki/SU-8_photoresist
https://cecas.clemson.edu/~rodrigm/wp-content/uploads/2016/02/SU8-and-its-impact-on-microfluidics.pdf
https://memscyclopedia.org/su8.html
https://cleanroom.byu.edu/su-8-information-page
https://en.wikipedia.org/wiki/SU-8_photoresist
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/SU-8/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tri-p-tolylsulfonium trifluoromethanesulfonate is a type of triarylsulfonium salt that serves

as a highly efficient PAG. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to

generate a strong acid, which then acts as a catalyst to drive the polymerization of the SU-8

epoxy resin during a subsequent thermal step.

The Two-Stage Curing Mechanism
The cross-linking of SU-8 is not a direct result of photon interaction with the resin but a

sophisticated two-stage process:

Photoacid Generation (UV Exposure): During the lithographic exposure step (optimally at

365 nm, or i-line), the Tri-p-tolylsulfonium trifluoromethanesulfonate PAG absorbs a

photon.[1] This absorbed energy induces an irreversible chemical decomposition of the

sulfonium salt, releasing a proton to form a potent acid—in this case,

trifluoromethanesulfonic acid (CF₃SO₃H).[2][5]

Acid-Catalyzed Cross-Linking (Post-Exposure Bake): The wafer is then heated in a process

known as the Post-Exposure Bake (PEB). The generated acid, now distributed throughout

the exposed regions of the resist, serves as a powerful catalyst for the cationic ring-opening

polymerization of the multiple epoxide groups on the SU-8 resin.[1][2][5][6] This creates an

extensive, three-dimensional cross-linked network. The process is "chemically amplified"

because a single photo-generated acid molecule can catalyze numerous polymerization

reactions, leading to high sensitivity and efficiency.[1][5] The heavily cross-linked areas

become insoluble in the developer solvent, forming the final structure.
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Figure 1: Mechanism of chemically amplified SU-8 cross-linking.

Protocol for SU-8 Processing with Sulfonium Salt
PAGs
This protocol provides a robust starting point for fabricating SU-8 structures. Each step includes

an explanation of its purpose, as process understanding is key to troubleshooting and

optimization.
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Substrate Preparation
Objective: To ensure a clean, dehydrated surface for optimal resist adhesion.

Protocol:

Perform a solvent clean on the substrate (e.g., silicon wafer, glass slide) using acetone,

followed by an isopropanol (IPA) rinse.

Dry the substrate thoroughly with a nitrogen gun.

Perform a dehydration bake on a hotplate at 150°C - 200°C for a minimum of 15 minutes

to remove any adsorbed moisture.[4][7]

Allow the substrate to cool to room temperature before applying the photoresist.

(Optional) For substrates with challenging adhesion properties, an adhesion promoter like

Omnicoat™ may be applied according to the manufacturer's instructions prior to SU-8

coating.[4]

Spin Coating
Objective: To deposit a uniform film of SU-8 photoresist of a desired thickness.

Protocol:

Ensure the SU-8 resist is at room temperature to achieve consistent viscosity.

Dispense an appropriate amount of SU-8 onto the center of the substrate (approx. 1 mL

per inch of substrate diameter).[4]

Use a two-stage spin cycle:

Spread Cycle: Ramp to 500 rpm at 100 rpm/s and hold for 10-15 seconds to allow the

resist to cover the substrate.

Main Spin Cycle: Ramp to the final target speed (e.g., 1000-4000 rpm) at 300 rpm/s and

hold for 30 seconds.[4] The final thickness is primarily determined by the resist viscosity
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and the final spin speed.

(Optional but Recommended) After spinning, carefully wipe the backside and edge of the

substrate with a swab lightly dampened with PGMEA or SU-8 Developer to remove the

edge bead.[8] This ensures uniform contact with the hotplate during baking.

Soft Bake (Pre-Bake)
Objective: To evaporate the majority of the solvent from the photoresist film, leaving a solid,

tack-free layer.[1]

Protocol:

Place the coated substrate on a precisely leveled hotplate.

For thick films (>50 µm), a slow ramp is critical to prevent skinning and stress-induced

cracking.[9]

Bake in two stages: first at 65°C, then at 95°C. The duration depends heavily on film

thickness (see Table 1).

After the bake, allow the substrate to cool slowly to room temperature on a level surface

before exposure.

UV Exposure
Objective: To transfer the mask pattern to the resist by generating the latent acid image.

Protocol:

Use a mask aligner or stepper with a filtered UV source, as the optimal exposure

wavelength is 365 nm (i-line).[1]

The exposure dose is a critical parameter that varies with film thickness. Underexposure

will result in incomplete cross-linking and feature washout during development, while

overexposure can lead to feature broadening, brittleness, and internal stress.[4][9] Refer

to Table 1 for starting dose recommendations.
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Post-Exposure Bake (PEB)
Objective: To thermally activate the acid-catalyzed cross-linking of the epoxy resin in the

exposed areas.[5]

Protocol:

Place the exposed substrate on a leveled hotplate.

As with the soft bake, use a slow temperature ramp for thicker films to minimize thermal

stress.[9]

Perform a two-stage bake, typically at 65°C and then 95°C. The PEB duration is a function

of film thickness (see Table 1).

After the bake, cool the substrate slowly to room temperature. A visible latent image of the

pattern may now be apparent.

Development
Objective: To dissolve and remove the unexposed, un-crosslinked regions of the photoresist.

Protocol:

Immerse the substrate in a bath of SU-8 Developer (PGMEA is a common choice).[10]

Provide gentle agitation during development to facilitate the removal of dissolved resist.

Development time is highly dependent on film thickness (see Table 1).

To check for completion, briefly immerse the substrate in a fresh bath of IPA. If a white

residue or film appears, the development is incomplete.[4][8][10] Return the substrate to

the developer bath for another 1-2 minutes and repeat the IPA check until no white film is

observed.

Rinse and Dry
Objective: To stop the development process and clean the substrate.
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Protocol:

After development is complete, rinse the substrate thoroughly with IPA for approximately

30 seconds.

Gently dry the substrate with a stream of nitrogen. Avoid aggressive blowing which could

damage delicate high-aspect-ratio structures.

Hard Bake (Optional)
Objective: To further densify and anneal the SU-8 structures, enhancing their mechanical,

chemical, and thermal stability for applications where the resist is a permanent part of the

device.[4][8]

Protocol:

Place the developed substrate in a convection oven or on a hotplate.

Ramp the temperature slowly to between 150°C and 200°C and hold for 15-30 minutes.

Allow the substrate to cool down slowly to room temperature.
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Figure 2: Standard SU-8 photolithography workflow.
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Quantitative Processing Parameters
The following table provides baseline processing parameters for various SU-8 film thicknesses.

These should be considered starting points, and process optimization is essential for specific

applications and equipment.

Film
Thickness
(µm)

Soft Bake Time
(min @ 95°C)

Approx.
Exposure
Dose (mJ/cm²)

PEB Time (min
@ 95°C)

Development
Time (min)

10 3 - 5 120 - 150 2 - 4 2 - 3

25 5 - 7 160 - 200 5 - 6 3 - 5

50 10 - 15 200 - 250 8 - 10 6 - 8

100 30 - 40 300 - 400 15 - 20 10 - 15

200 60 - 90 450 - 600 30 - 45 20 - 30

Note: All bakes should be preceded by a lower temperature step (e.g., 5-15 min @ 65°C) and

utilize slow temperature ramping, especially for films > 50 µm.[4][7][9]

Safety and Handling Precautions
Working with SU-8 and its components requires strict adherence to safety protocols.

Hazards: Tri-p-tolylsulfonium trifluoromethanesulfonate and related sulfonium salts can

cause skin and eye irritation or burns.[11][12] The solvents used (e.g., cyclopentanone,

PGMEA) are flammable and can cause respiratory irritation.[12][13]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[11][13]

[14]

Handling: All handling of the photoresist, solvents, and developers must be performed in a

certified chemical fume hood to avoid inhalation of vapors.[11][13]
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Storage: Store SU-8 photoresist and its components in tightly sealed containers in a cool,

dry, and well-ventilated area, away from heat, sparks, and open flames.[11][13]

Disposal: Dispose of all chemical waste, including used developer and resist, in accordance

with local, state, and federal regulations through an approved waste disposal plant.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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